Specifically, a related compound, N-(3,5-dichlorophenyl)succinimide (NDPS), which shares the 3,5-dichlorophenyl moiety, undergoes metabolic transformations such as hydrolysis and oxidation. These reactions lead to the formation of various metabolites, including N-(3,5-dichlorophenyl)-2-hydroxysuccinimide, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid, and N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid. These metabolites have been implicated in the nephrotoxic effects of NDPS. [ [, , , , , , ] ]
Furthermore, research has shown that the metabolism of NDPS involves the formation of reactive intermediates, as evidenced by the detection of N-acetylcysteine and cysteine conjugates in biological samples. [ [, , ] ] This highlights the potential for 2-(3,5-dichlorophenyl)-2-methylpropanoic acid to undergo metabolic activation, leading to the formation of chemically reactive species.
For instance, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013), a structurally similar compound, exhibits PPAR pan agonist activity. [ [] ] This compound has shown promising results in ameliorating obesity-induced insulin resistance, dyslipidemia, and hepatic steatosis in db/db mice. Additionally, MHY2013 increased serum levels of insulin-sensitizing hormones like fibroblast growth factor 21 (FGF21) and adiponectin. These findings highlight the potential therapeutic applications of compounds structurally related to 2-(3,5-dichlorophenyl)-2-methylpropanoic acid, particularly in the field of metabolic disorders.
Furthermore, the 3,5-dichlorophenyl moiety is a common pharmacophore found in various bioactive molecules, including antifungal agents. Studies on 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-dichlorophenyl)-2,4-oxazolidinediones revealed that the hydrophobic effect plays a significant role in determining their antifungal activity against Botrytis cinerea. [ [] ] This suggests that 2-(3,5-dichlorophenyl)-2-methylpropanoic acid, with its hydrophobic character, could serve as a starting point for developing new antifungal agents.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1